3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Brand Name: Vulcanchem
CAS No.: 355115-12-7
VCID: VC7589278
InChI: InChI=1S/C23H16FN3O5/c24-15-8-6-14(7-9-15)20-19-21(32-26(20)17-4-2-1-3-5-17)23(29)25(22(19)28)16-10-12-18(13-11-16)27(30)31/h1-13,19-21H
SMILES: C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F
Molecular Formula: C23H16FN3O5
Molecular Weight: 433.395

3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

CAS No.: 355115-12-7

Cat. No.: VC7589278

Molecular Formula: C23H16FN3O5

Molecular Weight: 433.395

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione - 355115-12-7

Specification

CAS No. 355115-12-7
Molecular Formula C23H16FN3O5
Molecular Weight 433.395
IUPAC Name 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C23H16FN3O5/c24-15-8-6-14(7-9-15)20-19-21(32-26(20)17-4-2-1-3-5-17)23(29)25(22(19)28)16-10-12-18(13-11-16)27(30)31/h1-13,19-21H
Standard InChI Key QMIFMAOWVCPMSZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F

Introduction

Structural Formula

The molecule is characterized by a rigid heterocyclic framework with electron-withdrawing groups (fluoro and nitro), which can influence its reactivity and potential biological activity.

PropertyValue/Description
Molecular FormulaC21H12FN3O5
Molecular Weight~405.34 g/mol
Functional GroupsFluoro (-F), Nitro (-NO₂), Carbonyl (C=O)
SolubilityLikely soluble in organic solvents

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the pyrrolo[3,4-d]isoxazole core:

    • Cyclization reactions involving appropriate precursors such as nitrile oxides or azomethine ylides.

  • Introduction of substituents:

    • Electrophilic aromatic substitution or coupling reactions to attach the fluorophenyl and nitrophenyl groups.

  • Final purification:

    • Chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.

General Reaction Scheme

  • Reacting a precursor containing a nitrile oxide with an alkyne or alkene to form the isoxazole ring.

  • Functionalizing the pyrrole ring through selective substitutions.

Potential Applications

  • Antimicrobial Activity:

    • Isoxazole derivatives are known for their antibacterial and antifungal properties. The nitrophenyl group may enhance activity against resistant strains.

  • Anti-inflammatory Agents:

    • Fluorophenyl moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Potential:

    • The rigid heterocyclic structure might interact with DNA or enzymes involved in cancer cell proliferation.

Mechanism of Action

The compound's activity could be attributed to its ability to:

  • Interfere with microbial enzyme systems.

  • Act as an electron sink due to the nitro group, disrupting cellular redox balance.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesApplications
3-(4-Fluorophenyl)-N-[4-(furan-2-yl)]propionamideFluorophenyl groupAntimicrobial
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-pyrazolePyrazole ringAnticancer
This CompoundPyrrolo[3,4-d]isoxazole; Nitro substituentPotential antimicrobial/anticancer

Challenges

  • Limited solubility in aqueous media may restrict biological applications.

  • Potential toxicity due to the nitro group requires further evaluation.

Research Opportunities

  • Modifying substituents to improve water solubility.

  • Investigating interactions with biological targets using computational docking studies.

  • Exploring derivatives for enhanced pharmacokinetics.

This detailed analysis highlights the significance of 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, providing a foundation for further research into its chemical and biological properties.

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